Odalprofen
Overview
Description
ODALPROFEN is a chemical compound known for its analgesic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ODALPROFEN involves several steps, starting from basic organic compounds. The process typically includes:
Step 1: Formation of an intermediate compound through a reaction involving a base and an organic halide.
Step 2: The intermediate is then subjected to a series of reactions, including oxidation and reduction, to form the final product.
Reaction Conditions: These reactions are usually carried out under controlled temperatures and pressures to ensure the desired yield and purity of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This ensures a consistent supply of the compound with high purity and yield. The industrial methods also incorporate advanced purification techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: ODALPROFEN undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The opposite of oxidation, where hydrogen is added or oxygen is removed.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halides and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
ODALPROFEN has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies involving reaction mechanisms and synthesis techniques.
Biology: Researchers study its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound is investigated for its analgesic properties and potential use in pain management.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
The mechanism of action of ODALPROFEN involves its interaction with specific molecular targets in the body. It primarily acts by inhibiting the synthesis of prostaglandins, which are mediators of pain and inflammation. This inhibition is achieved through the blockade of the cyclooxygenase (COX) enzymes, particularly COX-2. By reducing the production of prostaglandins, this compound effectively alleviates pain and inflammation .
Comparison with Similar Compounds
ODALPROFEN is unique in its structure and mechanism of action compared to other analgesic compounds. Some similar compounds include:
Ibuprofen: Another non-steroidal anti-inflammatory drug (NSAID) that also inhibits COX enzymes but has a different chemical structure.
Naproxen: Similar to ibuprofen, it is an NSAID with a distinct chemical structure and slightly different pharmacokinetic properties.
Ketoprofen: Another NSAID with a similar mechanism of action but different chemical properties.
This compound stands out due to its specific molecular interactions and potential for targeted therapeutic applications .
Properties
IUPAC Name |
methyl 2-[3-[imidazol-1-yl(phenyl)methyl]phenyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-15(20(23)24-2)17-9-6-10-18(13-17)19(22-12-11-21-14-22)16-7-4-3-5-8-16/h3-15,19H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSBGQIQVSGCJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(C2=CC=CC=C2)N3C=CN=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869878 | |
Record name | Methyl 2-{3-[(1H-imidazol-1-yl)(phenyl)methyl]phenyl}propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20869878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137460-88-9 | |
Record name | Odalprofen [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137460889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ODALPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N992I742HJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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